molecular formula C25H38N2O B048061 2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine CAS No. 121640-71-9

2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine

Cat. No. B048061
M. Wt: 382.6 g/mol
InChI Key: WRYOHTVDGIHSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine, commonly known as HNP, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. HNP is a highly lipophilic compound that can easily penetrate cell membranes, making it an attractive tool for studying various biochemical and physiological processes.

Mechanism Of Action

HNP acts as a potent and selective inhibitor of the TRPC3 and TRPC6 channels, which are involved in the regulation of calcium signaling in cells. HNP binds to the channels and prevents calcium influx, leading to a decrease in intracellular calcium levels. This, in turn, affects a variety of cellular processes, including smooth muscle contraction, cardiac function, and cancer cell proliferation and migration.

Biochemical And Physiological Effects

HNP has been shown to have a variety of biochemical and physiological effects in different cell types. In smooth muscle cells, HNP inhibits contraction by blocking calcium influx through the TRPC3 and TRPC6 channels. In cardiac cells, HNP has been shown to reduce the incidence of arrhythmias by inhibiting the TRPC3 channel. In cancer cells, HNP inhibits proliferation and migration by blocking calcium influx through the TRPC6 channel.

Advantages And Limitations For Lab Experiments

One of the main advantages of HNP is its high lipophilicity, which allows it to easily penetrate cell membranes and reach its target channels. HNP is also highly selective for the TRPC3 and TRPC6 channels, which reduces the risk of off-target effects. However, one limitation of HNP is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on HNP. One area of interest is the development of more potent and selective inhibitors of TRPC channels, which could have therapeutic applications in a variety of diseases. Another area of interest is the use of HNP as a tool for studying the role of ion channels in cancer progression and metastasis. Finally, the development of novel synthetic methods for HNP could lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

HNP has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of HNP is in the study of ion channels, particularly the TRPC3 and TRPC6 channels, which are involved in a variety of physiological processes, including smooth muscle contraction and cardiac function. HNP has also been used to study the role of ion channels in cancer cell proliferation and migration.

properties

CAS RN

121640-71-9

Product Name

2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine

Molecular Formula

C25H38N2O

Molecular Weight

382.6 g/mol

IUPAC Name

2-(4-hexylphenyl)-5-nonoxypyrimidine

InChI

InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3

InChI Key

WRYOHTVDGIHSPR-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

Canonical SMILES

CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

synonyms

2-(4-Hexylphenyl)-5-(nonyloxy)-pyrimidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-nonyloxy-2-(4-hexylphenyl)pyrimdine ##STR15## 5-nonyloxy-2-(4-heptylphenyl)pyrimidine ##STR16## 5-nonyloxy-2-(4-octylphenyl)pyrimidine ##STR17## 5-nonyloxy-2-(4-nonylphenyl)pyrimidine ##STR18## 5-nonyloxy-2-(4-decylphenyl)pyrimidine ##STR19## 5-nonyloxy-2-(4-undecylphenyl)pyrimidine 5-nonyloxy-2-(4-dodecylphenyl)pyrimidine
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5-nonyloxy-2-(4-undecylphenyl)pyrimidine 5-nonyloxy-2-(4-dodecylphenyl)pyrimidine
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